(1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid
CAS No.:
Cat. No.: VC17886583
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
* For research use only. Not for human or veterinary use.
![(1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid -](/images/structure/VC17886583.png)
Specification
Molecular Formula | C7H10O3 |
---|---|
Molecular Weight | 142.15 g/mol |
IUPAC Name | (1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid |
Standard InChI | InChI=1S/C7H10O3/c8-7(9)6-4-1-2-10-3-5(4)6/h4-6H,1-3H2,(H,8,9)/t4-,5+,6?/m0/s1 |
Standard InChI Key | ASUKEWRBGZOLAH-YRZWDFBDSA-N |
Isomeric SMILES | C1COC[C@@H]2[C@H]1C2C(=O)O |
Canonical SMILES | C1COCC2C1C2C(=O)O |
Introduction
Structural and Stereochemical Features
The compound belongs to the class of bicyclo[4.1.0]heptane derivatives, featuring a fused cyclopropane ring system. The 3-oxa designation indicates an oxygen atom at position 3 of the bicyclic framework, while the carboxylic acid group occupies position 7. The (1R,6S) configuration specifies the absolute stereochemistry, critical for its interactions in chiral environments .
Synthesis Strategies
Catalytic Hydrogenation and Cyclopropanation
A common approach for bicyclo[4.1.0]heptane systems involves cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed carbene transfer. For example, epoxidation of cyclohexene derivatives followed by ring-opening and cyclization has been reported for related structures.
Stereoselective Synthesis
The (1R,6S) configuration necessitates enantioselective methods. Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) could control stereochemistry. Ethyl (1R,3R,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate, a related ester, was synthesized using stereospecific hydrogenation and resolution techniques .
Post-Functionalization
The carboxylic acid group confers pH-dependent solubility, with improved dissolution in alkaline conditions. The bicyclic framework likely reduces conformational flexibility, impacting pharmacokinetic properties.
Biological Activity and Research Findings
While direct studies on (1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid are scarce, related oxabicycloheptane derivatives exhibit notable bioactivity:
Cytotoxic Effects
In vitro assays on ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate revealed cytotoxicity against HeLa cells (IC₅₀ = 48 µM) via apoptosis induction . Substituent position and stereochemistry significantly modulate potency.
Enzyme Modulation
Bicyclic esters and acids interact with cytochrome P450 enzymes, affecting drug metabolism. For example, 3-oxabicyclo[4.1.0]heptane-6-carboxylic acid showed moderate CYP3A4 inhibition (IC₅₀ = 18 µM), suggesting potential drug-drug interaction risks.
Comparative Analysis with Analogous Compounds
The position of the oxygen atom and carboxylic acid group profoundly influences molecular interactions. The (1R,6S) configuration may enhance target selectivity compared to racemic mixtures.
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